6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one
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Description
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H28FN3O4S and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one and its derivatives have been synthesized for potential antimicrobial applications. For instance, a study reported the synthesis of fluoroquinolone-based 4-thiazolidinones, showcasing significant antifungal and antibacterial activities. These compounds were synthesized from a lead molecule, demonstrating the potential of such fluoroquinolone derivatives in developing new antimicrobial agents (N. Patel & S. D. Patel, 2010).
Antibacterial Agents and Synthetic Pathways
Another research avenue explores the synthesis and molecular structure of potent broad-spectrum antibacterial agents derived from 2-sulfonylquinolone. The study describes an optimized synthesis pathway for isothiazoloquinolone derivatives, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This work highlights the compound's role as a key intermediate in developing novel antibacterial solutions, showcasing the versatility of fluoroquinolone derivatives in addressing drug resistance challenges (A. Hashimoto et al., 2007).
Novel N-1 Substituent Design for Enhanced Antibacterial Activity
The design of novel N-1 substituents in naphthyridones and quinolones, including compounds similar to this compound, has led to significantly potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This research underscores the importance of structural modifications at the N-1 position for enhancing the antibacterial efficacy of fluoroquinolones, providing insights into the design of more effective antibacterial agents (Y. Kuramoto et al., 2003).
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O4S/c1-4-9-28-16-23(33(30,31)18-7-5-17(32-3)6-8-18)24(29)19-14-20(25)22(15-21(19)28)27-12-10-26(2)11-13-27/h5-8,14-16H,4,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXGEFTURBCZPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.